molecular formula C18H38O2 B12681572 2,11-Diethyl-2,11-dimethyl-1,12-dodecanediol CAS No. 85018-68-4

2,11-Diethyl-2,11-dimethyl-1,12-dodecanediol

Cat. No.: B12681572
CAS No.: 85018-68-4
M. Wt: 286.5 g/mol
InChI Key: TYLRFGPJTUPMPD-UHFFFAOYSA-N
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Description

2,11-Diethyl-2,11-dimethyl-1,12-dodecanediol is an organic compound with the molecular formula C18H38O2 It is a type of diol, meaning it contains two hydroxyl (OH) groups

Preparation Methods

The synthesis of 2,11-Diethyl-2,11-dimethyl-1,12-dodecanediol can be achieved through several synthetic routes. One common method involves the reaction of 2,11-diethyl-2,11-dimethyl-1,12-dodecanedioic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. This reduction process converts the carboxylic acid groups into hydroxyl groups, resulting in the formation of the desired diol.

Industrial production methods may involve the use of catalytic hydrogenation processes, where the compound is subjected to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to achieve the reduction of the carboxylic acid groups to hydroxyl groups.

Chemical Reactions Analysis

2,11-Diethyl-2,11-dimethyl-1,12-dodecanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield ketones, while reduction with lithium aluminum hydride will produce alkanes.

Scientific Research Applications

2,11-Diethyl-2,11-dimethyl-1,12-dodecanediol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its diol functionality makes it a versatile intermediate in various chemical reactions.

    Biology: The compound can be used in the study of biochemical pathways involving diols and their derivatives. It may also serve as a model compound for understanding the behavior of similar diols in biological systems.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may have potential as a precursor for the synthesis of pharmaceutical agents.

    Industry: The compound can be used in the production of polymers and other materials. Its unique structural properties make it suitable for use in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,11-Diethyl-2,11-dimethyl-1,12-dodecanediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This interaction can affect various biochemical and chemical processes, making the compound useful in research and industrial applications.

Comparison with Similar Compounds

2,11-Diethyl-2,11-dimethyl-1,12-dodecanediol can be compared with other similar diols, such as 1,12-dodecanediol and 2,11-dimethyl-1,12-dodecanediol While these compounds share similar structural features, this compound is unique due to the presence of both ethyl and methyl groups at specific positions on the carbon chain

Similar Compounds

  • 1,12-Dodecanediol
  • 2,11-Dimethyl-1,12-dodecanediol
  • 2,11-Diethyl-1,12-dodecanediol

Properties

CAS No.

85018-68-4

Molecular Formula

C18H38O2

Molecular Weight

286.5 g/mol

IUPAC Name

2,11-diethyl-2,11-dimethyldodecane-1,12-diol

InChI

InChI=1S/C18H38O2/c1-5-17(3,15-19)13-11-9-7-8-10-12-14-18(4,6-2)16-20/h19-20H,5-16H2,1-4H3

InChI Key

TYLRFGPJTUPMPD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCCCCCCCC(C)(CC)CO)CO

Origin of Product

United States

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